2-(Ethenyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenyloxy)benzamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzamide, where the benzamide core is substituted with an ethenyloxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)benzamide typically involves the reaction of salicylic amide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in an alcoholic medium, and the product is precipitated and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(Ethenyloxy)benzoic acid.
Reduction: Formation of 2-(Ethenyloxy)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-(Ethenyloxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethenyloxy)benzamide involves its interaction with specific molecular targets. For instance, as an NSAID, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation . The ethenyloxy group may also influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzamide: Similar in structure but with an ethoxy group instead of an ethenyloxy group.
2,3-Dimethoxybenzamide: Contains two methoxy groups on the benzene ring.
3-Acetoxy-2-methylbenzamide: Substituted with an acetoxy and a methyl group.
Uniqueness
2-(Ethenyloxy)benzamide is unique due to the presence of the ethenyloxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88576-66-3 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-ethenoxybenzamide |
InChI |
InChI=1S/C9H9NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h2-6H,1H2,(H2,10,11) |
InChI Key |
ULELHHCTZPJSBB-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.